molecular formula C20H17NO B13112136 (9-Benzyl-9H-carbazol-3-YL)methanol CAS No. 481695-70-9

(9-Benzyl-9H-carbazol-3-YL)methanol

Cat. No.: B13112136
CAS No.: 481695-70-9
M. Wt: 287.4 g/mol
InChI Key: DUKGOGPTXHWJTD-UHFFFAOYSA-N
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Description

(9-Benzyl-9H-carbazol-3-YL)methanol is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The compound features a benzyl group attached to the nitrogen atom of the carbazole ring and a methanol group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol typically involves the following steps:

    N-Benzylation of Carbazole: Carbazole is reacted with benzyl chloride in the presence of a base such as potassium carbonate to form N-benzylcarbazole.

    Formylation: The N-benzylcarbazole is then formylated at the 3-position using a formylating agent like Vilsmeier-Haack reagent.

    Reduction: The formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(9-Benzyl-9H-carbazol-3-YL)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like chromium trioxide.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl chloride in the presence of a base like potassium carbonate.

Major Products

    Oxidation: (9-Benzyl-9H-carbazol-3-YL)formaldehyde or (9-Benzyl-9H-carbazol-3-YL)carboxylic acid.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Different substituted carbazole derivatives.

Scientific Research Applications

(9-Benzyl-9H-carbazol-3-YL)methanol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of (9-Benzyl-9H-carbazol-3-YL)methanol is not well-documented. like other carbazole derivatives, it is believed to interact with various molecular targets and pathways, potentially involving DNA intercalation or enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Carbazole: The parent compound, used in the synthesis of various derivatives.

    N-Benzylcarbazole: A precursor in the synthesis of (9-Benzyl-9H-carbazol-3-YL)methanol.

    (9H-Carbazol-3-YL)methanol: A similar compound without the benzyl group.

Uniqueness

This compound is unique due to the presence of both benzyl and methanol groups, which confer distinct chemical properties and reactivity compared to other carbazole derivatives. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in chemistry, biology, and industry.

Properties

CAS No.

481695-70-9

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

(9-benzylcarbazol-3-yl)methanol

InChI

InChI=1S/C20H17NO/c22-14-16-10-11-20-18(12-16)17-8-4-5-9-19(17)21(20)13-15-6-2-1-3-7-15/h1-12,22H,13-14H2

InChI Key

DUKGOGPTXHWJTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=C(C=C(C=C3)CO)C4=CC=CC=C42

Origin of Product

United States

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